molecular formula C18H25N3O4 B2655765 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea CAS No. 2034538-92-4

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea

Cat. No. B2655765
CAS RN: 2034538-92-4
M. Wt: 347.415
InChI Key: OPSDMKCPTXWYJY-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-isopropylphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.

Scientific Research Applications

Chemical Reactions and Synthesis

Studies have explored the chemical reactions involving similar urea derivatives, focusing on their synthesis and potential applications in medicinal chemistry. For instance, reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate have been investigated, leading to the production of compounds with potential pharmacological activities (Yamanaka, Niitsuma, & Sakamoto, 1979). Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, highlighting the versatility of urea derivatives in drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Anticancer Activity

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects on cancer cell lines, suggesting these compounds as potential anticancer agents. The structure-activity relationship of these derivatives emphasizes the importance of urea functional groups in medicinal chemistry (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Novel Pharmacological Agents

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, based on urea derivatives, underscores the role of these compounds in developing new therapeutic agents. Such discoveries contribute to the expansion of pharmacological tools and potential drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).

Synthesis of Carbocyclic Analogs

Research on the synthesis of carbocyclic analogs of uracil nucleosides through reactions involving urea derivatives highlights the applicability of these compounds in the development of nucleoside analogs, which are crucial in antiviral and anticancer therapies (Shealy & O'dell, 1976).

Anti-Biofilm Activity

The synthesis of 2-(het)arylpyrrolidine derivatives, including urea compounds, and their evaluation for anticancer and anti-biofilm activity demonstrate the broad potential of urea derivatives in addressing various biological challenges, from tumor growth inhibition to bacterial biofilm suppression (Smolobochkin, Gazizov, Sazykina, Akylbekov, Chugunova, Sazykin, Gildebrant, Voronina, Burilov, Karchava, Klimova, Voloshina, Sapunova, Klimanova, Sashenkova, Allayarova, Balakina, & Mishchenko, 2019).

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13(2)14-3-5-15(6-4-14)20-18(24)19-9-11-25-12-10-21-16(22)7-8-17(21)23/h3-6,13H,7-12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDMKCPTXWYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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